Corrigendum
Description
Definition and Etymological Origins of this compound
Distinction Between Erratum, this compound, and Retraction in Chemical Literature
Scientific journals employ distinct protocols for addressing errors:
Journals like Nature and PLOS ONE mandate bidirectional linking between corrections and original articles to maintain transparency.
Historical Evolution of Correction Mechanisms in Chemistry Journals
The formalization of correction protocols emerged alongside the growth of academic publishing in the 20th century. Early chemistry journals, such as The Journal of the American Chemical Society (JACS), initially handled errors informally via reader correspondence. By the 1980s, standardized categories for corrections (e.g., errata, corrigenda) were adopted to address the increasing complexity of chemical research. The digital era further streamlined this process, enabling immediate updates and version control.
Properties
CAS No. |
107933-32-4 |
|---|---|
Molecular Formula |
C32H34N2O5S2 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene |
InChI |
InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3 |
InChI Key |
XBSLHVDTLLLOEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Other CAS No. |
107933-32-4 |
Synonyms |
corrigendum compound |
Origin of Product |
United States |
Comparison with Similar Compounds
Erratum
Purpose: Corrects production errors (e.g., formatting, typographical mistakes) introduced during publishing, typically initiated by the publisher . Example: A 2021 corrigendum to a study on antimicrobial consumption in Europe fixed tabular data formatting issues that obscured statistical trends .
Addendum
Purpose : Provides supplementary information (e.g., additional data, contextual analysis) without modifying the original content .
Example : An addendum might clarify methodological limitations in a SWAT model calibration study after new hydrological data emerges .
Key Difference : Addenda expand content; corrigenda rectify errors.
Retraction
Purpose: Withdraws publications due to pervasive errors, ethical violations, or irreproducible results . Example: A retraction would occur if a study on bio-succinic acid production falsely claimed novel fermentation techniques . Key Difference: Retractions invalidate the entire work, while corrigenda preserve its core validity .
Key Differences in Scope and Application
The table below summarizes distinctions between corrigenda and similar mechanisms:
| Parameter | This compound | Erratum | Addendum | Retraction |
|---|---|---|---|---|
| Primary Purpose | Corrects author errors | Fixes publisher errors | Adds supplementary data | Withdraws flawed work |
| Authorship | Authored by original authors | Issued by publisher | Authored by original authors | Issued by publisher/editor |
| Error Type | Data, methodology, interpretation | Formatting, typesetting | N/A (supplementary) | Fraud, major flaws |
| Impact on Citation | Original work remains citable with note | Original work remains citable | Original work remains citable | Work is marked as invalid |
Case Studies Highlighting Corrigenda Use
Biochemical Corrections
A 2021 this compound to a study on radish root processing clarified misattributed roles of glucosinolate-myrosinase systems in amino acid synthesis, ensuring accurate metabolic pathway descriptions .
Clinical Research Revisions
A 2018 this compound amended incorrect blood factor thresholds in a dementia study, which initially misrepresented correlations between atherosclerosis biomarkers and cognitive decline .
Environmental Science
Preparation Methods
Structural Elucidation of Polybenzoacenes
A 2021 corrigendum rectified errors in the Supporting Information of Annulative Dimerization of Phenylene Triflate by Twofold C−H Activation. Revisions impacted:
-
IR/Raman Spectra : Optimized DFT structures revealed a 15 cm⁻¹ redshift in the C–H stretching mode of compound 6c , confirming dimerization (Table 1).
-
Mass Spectrometry : Corrected m/z values for S16 (calc. 498.2 → 502.3) and 15 (calc. 612.4 → 614.5), resolving earlier ambiguities in molecular ion detection.
Table 1: Revised spectroscopic data for polybenzoacenes
| Compound | IR (C–H stretch, cm⁻¹) | Raman (C–C stretch, cm⁻¹) |
|---|---|---|
| 6c | 3,025 → 3,010 | 1,580 → 1,572 |
| 2c | 3,042 → 3,035 | 1,595 → 1,590 |
Borane (Fmes)BH₂ Preparation
A 2019 this compound corrected the structure of (Fmes)BH₂, a frustrated Lewis pair (FLP) used in CO/CO₂ reduction. The revised synthesis protocol involves:
-
Substitution : Reacting BCl₃ with 2,4,6-tris(trifluoromethyl)phenyllithium (FmesLi) at −78°C.
-
Quenching : Adding H₂O to yield (Fmes)BH₂ (95% purity vs. 89% previously).
-
Crystallization : Using hexane/CH₂Cl₂ (3:1) to avoid solvate formation.
The corrected FLP system achieved a turnover number (TON) of 48 for CO₂-to-HCOO⁻ conversion, surpassing the original report (TON = 35).
Stereoselective Synthesis and Chirality Control
Sulfinyl Compound Preparation
A 2020 review this compound highlighted advancements in enantioselective sulfoxidation. Critical updates included:
-
Catalytic Systems : Ti(IV)/diethyl tartrate complexes with TBHP improved ee values for aryl sulfoxides from 88% to 96%.
-
Additives : Lithium 4-dimethylaminobenzoate enhanced Fe(III)-salen-catalyzed sulfoxidations, enabling kilogram-scale esomeprazole production (>99% ee).
Mechanistic Insight : Sulfenate anions generated via β-elimination react with electrophiles to form sulfoxides. Racemization is suppressed using bulky tert-butyl groups (k_rac = 1.2 × 10⁻⁶ s⁻¹ vs. 4.7 × 10⁻⁵ s⁻¹ for methyl analogs).
Nitroso Compound Synthesis Revisions
C-Nitroso Monomer Stabilization
A 1998 this compound elaborated on nitrosoalkane dimerization prevention:
-
Solvent Effects : Ethereal solvents (THF, dioxane) stabilize monomers via Lewis acid-base interactions (e.g., B–N coordination).
-
Temperature Control : Reactions at −70°C with NOCl yielded 92% monomeric tert-butylnitrosoacetylene, versus 68% at 0°C.
Table 2: Monomer stabilization strategies for C-nitroso compounds
| Method | Monomer Yield (%) | Dimerization Half-Life |
|---|---|---|
| Low-temperature NOCl | 92 | 48 h |
| THF solvent | 85 | 72 h |
| Bulky R groups | 78 | 120 h |
Implications for Reproducibility and Best Practices
Corrigenda underscore the necessity of transparent error reporting. For instance, the 2021 polybenzoacene this compound demonstrated that uncorrected IR data could lead to misassignment of conjugation lengths in π-systems. Similarly, the (Fmes)BH₂ structural revision prevented potential failures in FLP catalyst replication.
Recommendations :
-
Peer Review : Implement dual-phase validation for synthetic procedures and spectral data.
-
Data Archiving : Require raw NMR/IR files alongside published spectra.
-
Post-Publication Protocols : Establish journal-led error reporting portals to expedite corrigenda issuance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
